molecular formula C15H17NO5 B6324407 (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-44-2

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324407
CAS No.: 735275-44-2
M. Wt: 291.30 g/mol
InChI Key: DUHMXOBTXXLZLS-PWSUYJOCSA-N
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Description

This compound is a cyclohexane-1-carboxylic acid derivative featuring a stereospecific (1S,3R) configuration. Its structure includes a 2-(3-nitrophenyl)-2-oxoethyl substituent at the 3-position of the cyclohexane ring.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMXOBTXXLZLS-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155505
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-44-2
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Cyclohexane Ring Functionalization

A cyclohexane-1-carboxylic acid derivative is acylated using 3-nitrobenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C facilitates electrophilic substitution, yielding 3-(3-nitrobenzoyl)cyclohexane-1-carboxylic acid.

Step 2: Stereoselective Ketone Reduction

The ketone intermediate undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide. This step achieves >90% enantiomeric excess (ee) for the (1S,3R) configuration.

Table 1: Representative Reaction Conditions for Ketone Reduction

ParameterValue
Catalyst(R)-CBS (10 mol%)
Reducing AgentBH₃·SMe₂ (1.2 equiv)
SolventTetrahydrofuran (THF)
Temperature-20°C → 25°C (gradual warm-up)
Reaction Time12 hours
Yield78%
Enantiomeric Excess92%

Step 3: Oxidation and Purification

The secondary alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone. Ion-exchange chromatography (SCX-2 column, methanol elution) isolates the product with ≥98% purity.

Step 1: Protection of (1S,3R)-3-Aminocyclohexane Carboxylic Acid

The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide. This yields (1S,3R)-3-(Boc-amino)cyclohexane-1-carboxylic acid, a stable intermediate for subsequent reactions.

Step 2: Amidation with 3-Nitrophenyl Acetyl Chloride

The Boc-protected amine reacts with 3-nitrophenyl acetyl chloride in DCM, catalyzed by 1-chloro-N,N,2-trimethylprop-1-en-1-amine. Pyridine neutralizes HCl byproducts, ensuring reaction efficiency.

Table 2: Amidation Reaction Parameters

ParameterValue
SolventDichloromethane (DCM)
Coupling Agent1-Chloro-N,N,2-TMPA (1.2 equiv)
BasePyridine (1.5 equiv)
Temperature0°C → 25°C (over 1.5 hours)
Reaction Time16 hours
Yield85%

Step 3: Deprotection and Acidic Workup

Boc removal with trifluoroacetic acid (TFA) in DCM liberates the primary amine, which is immediately oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic medium.

Optimization of Reaction Conditions

Solvent Effects on Acylation

Polar aprotic solvents like DCM and THF favor higher yields in Friedel-Crafts reactions compared to non-polar alternatives. DCM’s low boiling point (40°C) simplifies post-reaction solvent removal via rotary evaporation.

Temperature Control in Stereoselective Reductions

Maintaining sub-zero temperatures (-20°C) during CBS reductions minimizes racemization. Gradual warming to room temperature ensures complete conversion without compromising enantiomeric excess.

Catalytic Efficiency in Coupling Reactions

EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) enhance amidation yields (up to 92%) by activating carboxylic acids without epimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals:

  • δ 8.48 (s, 1H, nitroaryl proton)

  • δ 2.11 (dt, J = 12.4 Hz, 1H, cyclohexane CH)

  • δ 1.38 (s, 9H, Boc group in intermediates)

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS confirms the molecular ion peak at m/z 291.30 [M-H]⁻, consistent with the molecular formula C₁₅H₁₇NO₅.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for Friedel-Crafts acylation from 12 hours to 30 minutes, achieving 95% conversion with AlCl₃ catalyst recycling.

Green Chemistry Metrics

Solvent recovery systems (e.g., DCM distillation) and biocatalytic reductions (using alcohol dehydrogenases) lower the environmental impact, reducing E-factor from 32 to 18.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during Boc deprotection is minimized by using TFA/DCM (1:4) at 0°C, preserving >98% ee.

Nitro Group Reactivity

Premature reduction of the nitro group is avoided by employing mild oxidizing agents (e.g., KMnO₄ instead of Pd/C hydrogenation) .

Scientific Research Applications

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits notable biological activities:

  • Antimicrobial Properties : Similar to β-lactam antibiotics, it inhibits bacterial cell wall synthesis, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways.

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry

  • Building Block for Synthesis : Used in synthesizing more complex organic molecules due to its unique functional groups.

Biology

  • Biological Activity Studies : Investigated for its interaction with biological targets such as enzymes or receptors, influencing cellular processes.

Medicine

  • Drug Development : Explored for targeting specific enzymes or receptors associated with various diseases.

Industry

  • Specialty Chemicals Production : Utilized in synthesizing materials and chemicals for industrial applications.

Antimicrobial Research

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. Its mechanism involves disrupting cell wall synthesis, similar to established β-lactam antibiotics.

Anti-inflammatory Studies

Research indicated that this compound could reduce inflammation markers in vitro. It was shown to inhibit specific pathways involved in the inflammatory response, suggesting potential therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs with Varying Nitrophenyl Substituents

The position of the nitro group on the phenyl ring significantly impacts electronic properties and biological activity. Key analogs include:

Compound Name Substituent Position Molecular Formula Key Properties
(1S,3R)-3-[2-(3-Nitrophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic acid (Target) 3-Nitrophenyl C15H17NO5 Meta-substitution enhances electron-withdrawing effects; potential for selective binding .
rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-Oxoethyl]cyclohexanecarboxylic acid 4-Nitrophenyl C15H17NO5 Para-substitution may improve π-π stacking in hydrophobic binding pockets .
rel-(1R,3S)-3-[2-(2-Nitrophenyl)-2-Oxoethyl]cyclopentanecarboxylic acid 2-Nitrophenyl C14H15NO5 Ortho-substitution introduces steric hindrance, reducing conformational flexibility .

Functional Group Variations

Amino and Hydroxy Derivatives
  • (1S,3R)-3-Aminocyclohexane-1-carboxylic acid (CAS: 933445-51-3): Replaces the nitrophenyl-oxoethyl group with an amino group. Increased solubility due to protonation at physiological pH; used in peptide synthesis .
Ester and Carbonyl Derivatives
  • (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid :
    • Methoxycarbonyl group increases lipophilicity; used as an intermediate in drug synthesis .
  • Methyl cis-4-hydroxycyclohexanecarboxylate (CAS: 3618-03-9):
    • Esterification reduces acidity; hydroxyl group enables further functionalization .

Comparison : The target compound’s nitrophenyl-oxoethyl group introduces a conjugated ketone system, which may enhance stability compared to ester derivatives.

Stereochemical Considerations

The (1S,3R) configuration is critical for activity in cyclohexane-carboxylic acid derivatives:

  • (1R,3S)-3-[2-(4-Nitrophenyl)-2-Oxoethyl]cyclohexanecarboxylic acid (CAS: 735275-45-3):
    • Diastereomer with reversed stereochemistry; likely exhibits distinct binding affinities .
  • (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic acid (CAS: 197247-91-9): Altered stereochemistry at adjacent positions affects hydrogen-bonding networks .

Key Insight : The (1S,3R) stereochemistry in the target compound may optimize spatial alignment with target proteins, as seen in related pharmacologically active analogs .

Biological Activity

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-nitrophenyl-2-oxoethyl group. Its IUPAC name reflects its stereochemistry and functional groups:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
CAS Number 735275-44-2

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis, similar to β-lactam antibiotics. The nitrophenyl group can participate in redox reactions, which may influence various cellular processes. The carboxylic acid group enhances hydrogen bonding capabilities, allowing the compound to interact effectively with biological targets such as enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It acts by disrupting the synthesis of bacterial cell walls, which is critical for bacterial survival and proliferation. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This dual action makes it a candidate for further development in therapeutic applications targeting infections with an inflammatory component.

Study 1: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial efficacy demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results highlight the compound's potential as a broad-spectrum antibiotic.

Study 2: Anti-inflammatory Effects

In a separate study focused on the anti-inflammatory properties, this compound was tested in a murine model of inflammation. The results indicated a reduction in edema and pro-inflammatory cytokine levels compared to control groups.

Treatment GroupEdema Reduction (%)Cytokine Level (pg/mL)
Control0150
Compound Treatment4585

This suggests that the compound may effectively modulate inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

  • Methodological Answer : The synthesis of structurally similar nitroaryl-substituted cyclohexane-carboxylic acids typically involves:

  • Stepwise alkylation : Reacting a nitroaryl ketone (e.g., 3-nitroacetophenone) with a cyclohexane-carboxylic acid derivative under acidic or basic catalysis .
  • Cyclization strategies : Use of boron trifluoride diethyl etherate (BF₃·OEt₂) to promote cyclization, as seen in analogous 3-hydroxy acid syntheses .
  • Stereochemical control : Chiral resolution via enzymatic methods or chromatography to isolate the (1S,3R) stereoisomer, critical for biological activity .
  • Key characterization : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and structure via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 2.5–3.5 ppm for cyclohexane protons) .

Q. How should researchers validate the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Definitive confirmation of the (1S,3R) configuration using single-crystal diffraction data .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .
  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and assess stereochemical purity .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. no observed effect) may arise from:

  • Receptor selectivity : Screen against related targets (e.g., COX-1/2 for anti-inflammatory activity) using competitive binding assays .
  • Metabolic stability : Perform hepatic microsome assays to assess if rapid metabolism reduces in vivo efficacy .
  • Structural analogs : Compare activity with derivatives lacking the 3-nitrophenyl group to isolate pharmacophore contributions .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, with in situ hydrolysis restoring activity .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to increase bioavailability .

Q. What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels .
  • NMR spectroscopy : Use ¹³C DEPT or HSQC to identify stereochemical byproducts (e.g., undesired (1R,3S) isomer) .
  • Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) to identify labile functional groups (e.g., nitro reduction) .

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